![molecular formula C8H6N2O3S2 B2379552 2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid CAS No. 344334-73-2](/img/structure/B2379552.png)
2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid
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Description
The compound “2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are versatile objects for chemical modification and are represented by a great number of medicines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy is based on the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of “2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid” can be analyzed using 1H NMR spectrum .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid” can be analyzed using its melting point and 1H NMR spectrum .Future Directions
The future directions for “2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid” could involve further exploration of its biological activities and potential applications in medicine . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-5(12)3-10-7(13)6-4(1-2-15-6)9-8(10)14/h1-2H,3H2,(H,9,14)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQSHGYXCSNSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid |
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